(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine

Lipophilicity Medicinal Chemistry Scaffold Optimization

The compound 2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethan-1-amine (CAS 1283109-05-6) is a synthetic, small-molecule pyridazine derivative. It consists of a pyridazine core substituted at the 6-position with a 4-fluorophenyl group and at the 3-position with an ethanamine moiety via an ether linkage.

Molecular Formula C12H12FN3O
Molecular Weight 233.24 g/mol
CAS No. 1283109-05-6
Cat. No. B1440580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine
CAS1283109-05-6
Molecular FormulaC12H12FN3O
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)OCCN)F
InChIInChI=1S/C12H12FN3O/c13-10-3-1-9(2-4-10)11-5-6-12(16-15-11)17-8-7-14/h1-6H,7-8,14H2
InChIKeyMUGWELVSHDUCFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethan-1-amine (CAS 1283109-05-6): A Fluoro-Aryl Pyridazine Ether for Scaffold Optimization


The compound 2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethan-1-amine (CAS 1283109-05-6) is a synthetic, small-molecule pyridazine derivative . It consists of a pyridazine core substituted at the 6-position with a 4-fluorophenyl group and at the 3-position with an ethanamine moiety via an ether linkage. This structure places it within a class of 3,6-disubstituted pyridazines that are widely explored as scaffolds for kinase inhibitors and other bioactive molecule programs. The presence of the para-fluorophenyl substituent and the free primary amine handle makes it a versatile intermediate for generating focused compound libraries [1].

Why Closely Related 3,6-Disubstituted Pyridazine Analogs Cannot Be Interchanged with CAS 1283109-05-6


The 6-aryl substituent on the pyridazine core dictates critical molecular properties and potential target interactions, making simple substitution unreliable. Replacing the 4-fluorophenyl group with other aryl or heteroaryl systems alters lipophilicity (LogP), electronic distribution, and steric profile, which can lead to meaningful differences in binding affinity, metabolic stability, or physicochemical behavior [1][2]. For instance, as a class, pyridazine derivatives show varied inhibitory activity against different kinase isoforms based on their substitution patterns [2]. Consequently, a compound optimized for a specific target cannot be assumed to be a suitable replacement for this structural isomer.

CAS 1283109-05-6 Evidence Guide: Quantifiable Differentiation Against Closest Analogs


Physicochemical Profile vs. 4-Chlorophenyl Analog (CAS 1283109-06-7): Calculated LogP Difference

The substitution of a fluorine atom (target compound) with chlorine (analog) on the 6-phenyl ring changes the compound's lipophilicity. While no experimentally measured LogP values are available, the difference in the Hansch constant (π) between fluorine (0.14) and chlorine (0.71) indicates the target compound is significantly less lipophilic. This can translate to different solubility and membrane permeability profiles in a biological setting [1].

Lipophilicity Medicinal Chemistry Scaffold Optimization

Electronic Property Differentiation vs. 4-Methoxyphenyl Analog (CAS 1283109-50-1): Hammett Constant Comparison

The electronic nature of the 6-phenyl substituent affects the pyridazine core's reactivity and potential target interactions. The fluorine atom is weakly electron-withdrawing (Hammett σp = 0.06), which contrasts sharply with the electron-donating methoxy group (σp = -0.27) of CAS 1283109-50-1. These opposing electronic effects can lead to different structure-activity relationships (SAR) [1].

Electronic Effects SAR Medicinal Chemistry

Comparative Purity and Sourcing Availability: A Purchasing-Linked Specification

The target compound is available at a verified purity of 98% (HPLC) from at least two suppliers, which is a standard but important specification for reproducible research. In comparison, the thiazole-substituted analog (CAS 1283108-61-1) is typically offered at 95% purity . For synthetic chemistry applications where stoichiometric control is crucial, this quantified difference in purity specification can directly influence procurement decisions.

Chemical Procurement Purity Specification Vendor Comparison

Impact of 6-Substituent on Molecular Topology: TPSA Comparison

The topological polar surface area (TPSA), a key predictor of oral bioavailability and blood-brain barrier penetration, is identical between the target compound and its close analog, the 3-pyridinyl derivative (CAS 1283108-35-9), at 61.03 Ų . This indicates that replacing the 4-fluorophenyl group with a 3-pyridinyl group does not confer an advantage in this specific computational property, placing the target compound on equal footing in this dimension.

Molecular Topology Drug-likeness Property Forecast

Defined Application Scenarios for (2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine Based on Quantifiable Properties


Scaffold for Kinase-Focused Fragment Growing

The compound's low molecular weight (233.24 g/mol) and the presence of a primary amine for ready derivatization make it a suitable starting point for lead generation programs, such as those targeting kinases. As a class, related pyridazine ethers have shown selective inhibition of certain kinase isoforms [1]. Researchers can use this compound to rapidly synthesize amide or sulfonamide libraries.

Internal Standard for HPLC/MS Analysis of Lipophilic Pyridazine Libraries

The compound's moderate predicted LogP (1.62) and characteristic fluorine atom—which provides a distinct mass defect—can be leveraged as an internal standard in mass spectrometry-based assays, especially when analyzing compound libraries with similar core structures .

Negative Control for 4-Chlorophenyl-Based Leads

Due to its significantly lower lipophilicity compared to the 4-chlorophenyl analog (predicted ΔLogP based on π constants is 0.57), this compound can serve as a matched-pair control in cellular assays to deconvolute the contribution of lipophilicity to target engagement or off-target toxicity [2].

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